molecular formula C22H24ClN5O2S B11394952 6-(3-chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11394952
M. Wt: 458.0 g/mol
InChI Key: IPXIRMAGPIFLMV-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiadiazine Ring: This involves the reaction of the triazole intermediate with sulfur-containing reagents, such as thiosemicarbazides, under controlled conditions.

    Introduction of Substituents: The chloro, methoxy, methyl, and propyl groups are introduced through various substitution reactions, often involving halogenation, methylation, and alkylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

6-(3-Chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, such as signal transduction, cell cycle regulation, and apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24ClN5O2S

Molecular Weight

458.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H24ClN5O2S/c1-4-5-18-25-26-22-28(18)27-19(14-8-11-17(30-3)16(23)12-14)20(31-22)21(29)24-15-9-6-13(2)7-10-15/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29)

InChI Key

IPXIRMAGPIFLMV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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